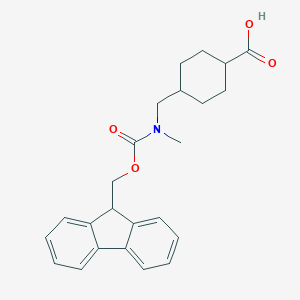

3,5-二氧代哌嗪-1-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

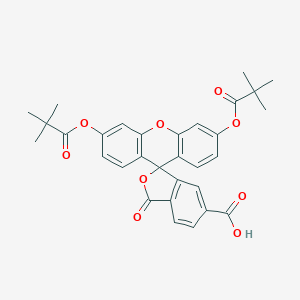

The synthesis of compounds similar to 3,5-Dioxopiperazine-1-carbaldehyde often involves novel reaction pathways and techniques. For example, the facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde highlights an efficient and eco-friendly approach (Chen et al., 2014). Additionally, the synthesis of spirocyclic 2,6-dioxopiperazine derivatives from amino acid derived alpha-quaternary alpha-amino nitriles demonstrates the versatility in creating dioxopiperazine structures (González-Vera et al., 2005).

Molecular Structure Analysis

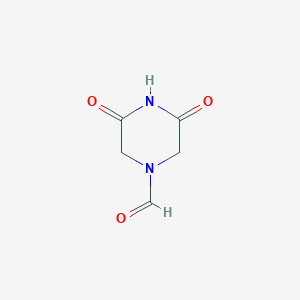

The molecular structure of dioxopiperazines is characterized by the presence of a 2,3-dioxopiperazine ring which adopts specific conformations. For example, (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid showcases diverse molecular conformations within its structure (Wang et al., 2010).

Chemical Reactions and Properties

Dioxopiperazines undergo various chemical reactions, reflecting their reactive nature. The study of amino acid derived spirocyclic 2,6-dioxopiperazines and their regioselective opening by base-promoted nucleophilic attack illustrates these dynamic chemical properties (González-Vera et al., 2007).

Physical Properties Analysis

The physical properties of 3,5-Dioxopiperazine-1-carbaldehyde and related compounds, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in different environments. The study of the asymmetric unit in certain dioxopiperazine compounds provides insights into these properties (Wang et al., 2010).

科学研究应用

合成和材料应用

3,5-二氧代哌嗪-1-甲醛及其衍生物一直是各种合成和材料应用的重要组成部分。Ando、Grote和Koide(2011年)展示了二酮哌嗪双α,β-环氧化物的对映选择性合成,突出了该分子在药物化学和材料科学中的重要性(Ando等,2011)。此外,Mosslemin(2012年)探讨了2-[3,5-二氧代-4-(吡啶-3-基)哌嗪-1-基]乙酸的分子结构和相互作用,揭示了其独特的信封构象和其晶体形式中π-π堆积的存在(Mosslemin, 2012)。

生物应用

3,5-二氧代哌嗪-1-甲醛衍生物已被用于生物应用的研究,特别是在抗惊厥和镇痛研究中。Viveka等人(2015年)设计并合成了新的化合物,从3-(3,4-二卤苯基)-1-苯基-1H-吡唑-4-甲醛中展示出具有强效的抗惊厥和镇痛活性而不显示毒性(Viveka et al., 2015)。Zhu等人(2020年)从红树林来源的真菌Penicillium janthinellum中发现了新的二氧代哌嗪生物碱penispirozines,表明该分子在发现新的生物活性化合物中的潜力(Zhu et al., 2020)。

催化和化学应用

该分子还被用于研究其催化和化学性质。Madan(2020年)报告了吲哚-3-甲醛的诺伊文纳盖尔缩合产物的合成,强调了该分子在有机化学中的作用以及其各种生物活性(Madan, 2020)。此外,González-Vera、García-López和Herranz(2007年)突出了螺环2,6-二氧代哌嗪的碱促核环开启的区域选择性,为该分子的反应性和在合成氨基酸衍生物中的潜力提供了见解(González-Vera等,2007)。

安全和危害

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), and others .

属性

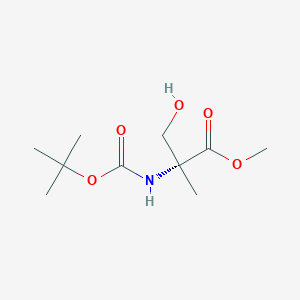

IUPAC Name |

3,5-dioxopiperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-3-7-1-4(9)6-5(10)2-7/h3H,1-2H2,(H,6,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSWVIMFICQGKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365547 |

Source

|

| Record name | 3,5-dioxopiperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dioxopiperazine-1-carbaldehyde | |

CAS RN |

165824-59-9 |

Source

|

| Record name | 3,5-dioxopiperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)

![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)

![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)